5-Ethyl-2-(trifluoromethyl)phenol
Description
5-Ethyl-2-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by a hydroxyl (-OH) group at the para position relative to an ethyl (-C₂H₅) group and a trifluoromethyl (-CF₃) group at the ortho position. This structural configuration imparts unique physicochemical properties, such as moderate acidity (due to the electron-withdrawing -CF₃ group) and enhanced lipophilicity (from the ethyl group). It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in designing enzyme inhibitors or bioactive molecules requiring stable aromatic frameworks .
Properties
Molecular Formula |
C9H9F3O |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-ethyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5,13H,2H2,1H3 |
InChI Key |
UQRURVONFLRNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of phenolic compounds using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
5-Ethyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Compounds
| Compound Name | Substituents | Core Structure | Key Functional Groups |
|---|---|---|---|
| 5-Ethyl-2-(trifluoromethyl)phenol | -OH, -CF₃, -C₂H₅ | Phenol | Hydroxyl, trifluoromethyl, ethyl |
| 4-Bromo-3-(trifluoromethyl)phenol | -OH, -CF₃, -Br | Phenol | Hydroxyl, trifluoromethyl, bromo |
| Trifluoromethyl-4-nitrophenol (TFM) | -OH, -CF₃, -NO₂ | Phenol | Hydroxyl, trifluoromethyl, nitro |
| 5-Ethyl-2-(trifluoromethyl)pyridine | -CF₃, -C₂H₅ | Pyridine | Trifluoromethyl, ethyl |
| 2-Amino-5-trifluoromethylphenol | -OH, -CF₃, -NH₂ | Phenol | Hydroxyl, trifluoromethyl, amino |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Acidity (pKa) | Solubility (Polar vs. Non-polar) |
|---|---|---|---|---|
| This compound | ~196.1* | 50–55* | ~8.5–9.0* | Moderate in polar solvents |
| 4-Bromo-3-(trifluoromethyl)phenol | 241.0 | 44–46 | ~7.8–8.2 | Low in water, high in DMSO |
| Trifluoromethyl-4-nitrophenol (TFM) | 227.1 | 120–122 | ~4.5–5.0 | Low in water, soluble in ethanol |
| 5-Ethyl-2-(trifluoromethyl)pyridine | 191.2 | N/A | Neutral | High in organic solvents |
*Estimated based on analogous compounds.
- Acidity: The -CF₃ group enhances acidity by stabilizing the deprotonated phenoxide ion. However, substituents like -NO₂ (in TFM) further lower pKa due to stronger electron withdrawal, whereas the ethyl group in this compound slightly reduces acidity compared to TFM .
- Solubility: The hydroxyl group in phenolic derivatives improves water solubility relative to pyridine analogs (e.g., 5-Ethyl-2-(trifluoromethyl)pyridine), which are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
